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molecular formula C7H7ClOS B8696671 4-Methoxybenzenesulfenyl chloride CAS No. 1950-65-8

4-Methoxybenzenesulfenyl chloride

Cat. No. B8696671
M. Wt: 174.65 g/mol
InChI Key: GTGOJSDZGAPFDW-UHFFFAOYSA-N
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Patent
US04282242

Procedure details

By the same procedure or by the procedure of Example 13, o-methoxythiophenol and m-methoxythiophenol are converted, respectively, to o-methoxybenzenesulfenyl chloride and m-methoxybenzenesulfenyl chloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
o-methoxybenzenesulfenyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
m-methoxybenzenesulfenyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1S.COC1C=C(S)C=CC=1.COC1C=CC=CC=1[S:27][Cl:28].COC1C=C(SCl)C=CC=1>>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([S:27][Cl:28])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=CC=C1)S
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1)S
Step Three
Name
o-methoxybenzenesulfenyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=CC=C1)SCl
Step Four
Name
m-methoxybenzenesulfenyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1)SCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(C=C1)SCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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